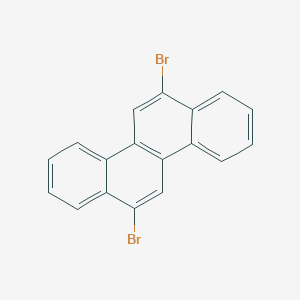![molecular formula C10H17NO2 B144559 Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate CAS No. 134078-61-8](/img/structure/B144559.png)
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate, also known as TBC, is a carbamate compound that has been widely used in scientific research. It is a white crystalline solid that has a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol. TBC has been found to have a variety of applications in the field of chemistry and biology, including as a reagent for organic synthesis and as a potential therapeutic agent for various diseases.
作用機序
The exact mechanism of action of Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate is not fully understood. However, studies have suggested that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been found to have a variety of biochemical and physiological effects. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and other neurotransmitters in the brain. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been found to have antioxidant properties, which may help to protect neurons from oxidative stress. In addition, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been found to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has several advantages as a reagent for organic synthesis. It is relatively easy to synthesize and is stable under a variety of conditions. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate is also relatively inexpensive and can be easily obtained from commercial sources. However, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has some limitations as a reagent for organic synthesis. It can be toxic and may require special handling and disposal procedures. In addition, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate may not be suitable for all types of reactions and may require the use of additional reagents or catalysts.
将来の方向性
There are several future directions for research on Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate. One potential direction is the investigation of Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate as a potential therapeutic agent for various diseases. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has the potential to inhibit the growth of cancer cells and to protect neurons from oxidative stress, making it a promising candidate for further research. Another potential direction is the development of new methods for synthesizing Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate and related compounds. Advances in synthetic methods could lead to the development of new drugs and materials with a wide range of applications.
合成法
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl chloroformate with penta-2,4-dien-1-amine or the reaction of tert-butyl isocyanate with penta-2,4-dien-1-amine. The reaction typically takes place in an organic solvent, such as dichloromethane or diethyl ether, and is catalyzed by a base, such as triethylamine or sodium bicarbonate.
科学的研究の応用
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been widely used in scientific research as a reagent for organic synthesis. It has been found to be a useful reagent for the synthesis of various compounds, including beta-lactams, carbamates, and ureas. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has the potential to inhibit the growth of cancer cells and to protect neurons from oxidative stress.
特性
CAS番号 |
134078-61-8 |
|---|---|
製品名 |
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate |
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6- |
InChIキー |
WMOXWVRJMDXJKS-SREVYHEPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC/C=C\C=C |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
正規SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
同義語 |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
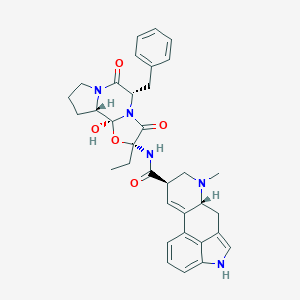
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
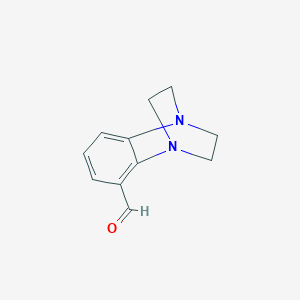
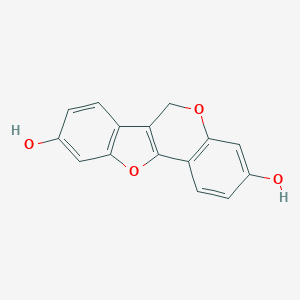
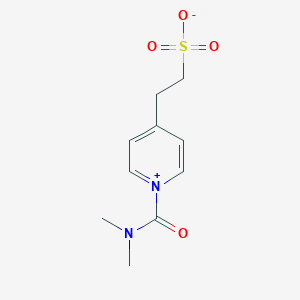
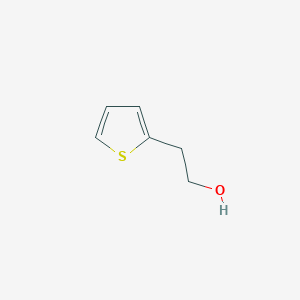
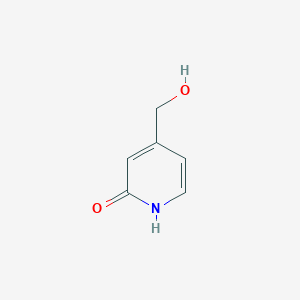
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
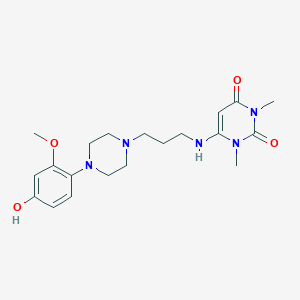

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
